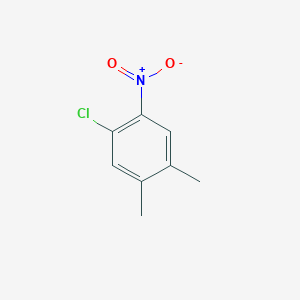

1-Chloro-4,5-dimethyl-2-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLKPHVGBPBMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339375 | |

| Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52753-43-2 | |

| Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4,5-dimethyl-2-nitrobenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Chloro-4,5-dimethyl-2-nitrobenzene. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data for their work.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂.[1] Its chemical structure consists of a benzene ring substituted with one chloro, two methyl, and one nitro group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Please note that some of the data are predicted due to the limited availability of experimental values in the literature.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| CAS Number | 52753-43-2 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES String | CC1=CC(=C(C=C1C)Cl)--INVALID-LINK--[O-] | [1] |

| InChI Key | ICLKPHVGBPBMKS-UHFFFAOYSA-N | [1] |

| Melting Point | 59 °C | [2] |

| Boiling Point | Not experimentally determined. Predicted to be in the range of 270-290 °C at standard pressure. | N/A |

| Density | 1.273±0.06 g/cm³ (Predicted) | [2] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, acetone, and toluene.[3] Sparingly soluble in cold alcohol and likely insoluble in water.[3] | N/A |

Chemical Structure

The structure of this compound is foundational to its chemical behavior. The presence of an electron-withdrawing nitro group and a halogen, alongside electron-donating methyl groups, creates a unique electronic environment on the aromatic ring.

Experimental Protocols

Proposed Synthesis via Sandmeyer Reaction

A plausible synthetic route to this compound is the diazotization of 4,5-dimethyl-2-nitroaniline followed by a Sandmeyer reaction. This approach is adapted from the synthesis of the isomeric 1-chloro-2,4-dimethyl-5-nitro-benzene.

Materials:

-

4,5-dimethyl-2-nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate for elution

Procedure:

-

Diazotization: Dissolve 4,5-dimethyl-2-nitroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30-60 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether, to yield pure this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets for the two aromatic protons, and two singlets for the two methyl groups. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A prominent molecular ion peak at m/z 185 and 187 (due to the chlorine isotopes) is expected.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

Potential Applications in Drug Development

While there is no specific information on the direct use of this compound in drug development, substituted nitroaromatic compounds are important intermediates in medicinal chemistry. The nitro group can serve as a precursor to an amino group through reduction, which is a key functional group in many pharmaceuticals. The presence and position of the chloro and dimethyl groups can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Nitrobenzene derivatives have been utilized in the synthesis of a wide range of therapeutic agents, including antibacterial, antifungal, and anticancer drugs.[4][5] The specific substitution pattern of this compound makes it a potential starting material for the synthesis of novel bioactive molecules.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions. It is predicted to be an irritant.[2] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound | C8H8ClNO2 | CID 555712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1-Chloro-4-nitrobenzene, 98+% | Fisher Scientific [fishersci.ca]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Chloro-4,5-dimethyl-2-nitrobenzene (CAS: 52753-43-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Chloro-4,5-dimethyl-2-nitrobenzene, with a focus on its synthesis, properties, and applications as a chemical intermediate. While direct biological activity or involvement in specific signaling pathways has not been extensively documented in publicly available literature, its role as a precursor in the synthesis of essential molecules highlights its importance in chemical and pharmaceutical research.

Chemical and Physical Properties

This compound is a substituted nitrobenzene with the molecular formula C₈H₈ClNO₂.[1][2] Its chemical structure consists of a benzene ring substituted with a chloro, two methyl, and a nitro group.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 52753-43-2 | [2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [2][3] |

| Molecular Weight | 185.61 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 59 °C (predicted) | [2] |

| Density | 1.273 ± 0.06 g/cm³ (predicted) | [2] |

| Topological Polar Surface Area | 45.8 Ų | [3] |

| XLogP3 | 3.1 | [2][3] |

Synthesis and Experimental Protocols

Proposed Synthesis: Nitration of 1-Chloro-4,5-dimethylbenzene

This proposed method involves the electrophilic aromatic substitution of 1-chloro-4,5-dimethylbenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Experimental Workflow: Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodology (Representative Protocol):

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring.

-

Reaction: To a solution of 1-chloro-4,5-dimethylbenzene in a suitable solvent (e.g., a chlorinated hydrocarbon), add the nitrating mixture dropwise while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction and minimize side-product formation.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, and the product is extracted with an organic solvent like dichloromethane. The organic layer is then washed with water, a dilute sodium bicarbonate solution, and brine, and finally dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Data

Detailed, experimentally-derived spectral data for this compound is not consistently available across public databases. However, based on its structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectral Data

| Spectrum | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as singlets or closely coupled doublets in the downfield region (around 7.0-8.0 ppm). The two methyl groups would likely appear as distinct singlets in the upfield region (around 2.2-2.5 ppm). |

| ¹³C NMR | Aromatic carbons would be observed in the range of 120-150 ppm. The carbon bearing the nitro group would be significantly deshielded. The methyl carbons would appear in the aliphatic region (around 15-25 ppm). |

| IR Spectroscopy | Characteristic peaks for the nitro group (asymmetric and symmetric stretches) would be expected around 1525 cm⁻¹ and 1345 cm⁻¹. Peaks corresponding to C-Cl stretching and aromatic C-H and C=C vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 185, with an isotopic peak [M+2]⁺ at m/z 187 due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the nitro group and other substituents. |

Applications in Synthesis: A Precursor to Riboflavin (Vitamin B2)

The primary documented application of this compound is as a key intermediate in the chemical synthesis of Riboflavin (Vitamin B2). This multi-step synthesis involves the reduction of the nitro group to an amine, forming 4,5-dimethyl-1,2-phenylenediamine, which is a crucial building block for the isoalloxazine ring system of riboflavin.

Reduction to 4,5-Dimethyl-1,2-phenylenediamine

The conversion of this compound to 4,5-dimethyl-1,2-phenylenediamine is a critical step. This is typically achieved through catalytic hydrogenation.

Experimental Workflow: Reduction of this compound

Caption: A generalized workflow for the catalytic hydrogenation to form the diamine intermediate.

Detailed Methodology (Representative Protocol for Catalytic Hydrogenation):

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol. Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is sealed and purged with nitrogen, then pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi). The mixture is stirred vigorously at room temperature or with gentle heating.

-

Monitoring: The reaction is monitored by the uptake of hydrogen and can be confirmed by TLC or GC-MS analysis for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 4,5-dimethyl-1,2-phenylenediamine, which can be further purified if necessary.

Subsequent Steps in Riboflavin Synthesis

The resulting 4,5-dimethyl-1,2-phenylenediamine is a versatile intermediate that can be further reacted with compounds like alloxan or its derivatives to construct the isoalloxazine ring, which forms the core of the riboflavin molecule.[4] The biosynthesis of riboflavin in microorganisms also proceeds through intermediates containing the 4,5-diaminopyrimidine moiety, highlighting the structural importance of this chemical scaffold.[5]

Biological Activity and Drug Development Potential

Currently, there is a lack of specific data in the public domain regarding the direct biological activity, toxicity, or pharmacological effects of this compound. Its primary relevance to the drug and supplement industry is as a starting material or intermediate in the synthesis of other molecules, most notably riboflavin.

Professionals in drug development may find this compound of interest as a scaffold for the synthesis of novel compounds. The substituted benzene ring offers multiple points for further chemical modification to explore structure-activity relationships of new chemical entities. However, any new derivatives would require extensive toxicological and pharmacological evaluation.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data is limited, related nitroaromatic compounds are known to be toxic and can be absorbed through the skin.[6] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound (CAS 52753-43-2) is a valuable chemical intermediate, particularly in the synthetic pathway to Riboflavin (Vitamin B2). While its direct biological effects are not well-documented, its chemical properties and reactivity make it a useful building block in organic synthesis. This guide provides a summary of its known properties and synthetic applications based on available data and analogies to related compounds, offering a foundational resource for researchers in the chemical and pharmaceutical sciences. Further experimental investigation is needed to fully characterize its spectral properties, detailed reaction kinetics, and any potential biological activity.

References

- 1. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H8ClNO2 | CID 555712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis of vitamin b2 (riboflavin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of riboflavin. Formation of 6-hydroxy-2,4,5-triaminopyrimidine in rib 7 mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Chloro-4,5-dimethyl-2-nitrobenzene. Due to the limited availability of experimental data for this specific isomer, this guide combines documented information for related compounds with established chemical principles to propose a robust synthetic route and predict its characterization profile.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂. A summary of its key physical and computed properties is presented below.

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | PubChem[1] |

| Predicted Melting Point | 59 °C | ECHEMI[2] |

| Predicted Density | 1.273 g/cm³ | ECHEMI[2] |

| XLogP3 | 3.1 | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| CAS Number | 52753-43-2 | PubChem[1] |

Proposed Synthesis

The directing effects of the substituents on the starting material, 1-chloro-3,4-dimethylbenzene, are crucial in determining the regioselectivity of the nitration reaction. The methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these effects will govern the position of the nitro group.

This protocol is based on general procedures for the nitration of substituted chlorobenzenes.

Materials:

-

1-chloro-3,4-dimethylbenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or methanol for recrystallization

-

Dichloromethane or ethyl acetate for extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1-chloro-3,4-dimethylbenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 1-chloro-3,4-dimethylbenzene in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product will precipitate. Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral.

-

For further purification, dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a 5% sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the solid residue from ethanol or methanol to obtain pure this compound.

Characterization Data

Due to the absence of experimentally recorded spectra for this compound in public databases, the following characterization data are predicted based on established principles of spectroscopy and data from closely related analogs.

The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | m/z | Source |

| [M]⁺ | 185 | PubChem[1] |

| Base Peak | 134 | PubChem[1] |

The proton NMR spectrum is predicted to show two singlets for the aromatic protons and two singlets for the methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 1H | Aromatic H |

| ~ 7.2 | Singlet | 1H | Aromatic H |

| ~ 2.3 | Singlet | 3H | Methyl H |

| ~ 2.2 | Singlet | 3H | Methyl H |

The carbon NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-NO₂ |

| ~ 138 | C-Cl |

| ~ 135 | Aromatic C |

| ~ 133 | Aromatic C |

| ~ 130 | Aromatic C |

| ~ 125 | Aromatic C |

| ~ 20 | Methyl C |

| ~ 19 | Methyl C |

The IR spectrum is expected to show characteristic absorption bands for the nitro, chloro, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 1530 - 1550 | Nitro (NO₂) | Asymmetric Stretch |

| ~ 1340 - 1360 | Nitro (NO₂) | Symmetric Stretch |

| ~ 3000 - 3100 | Aromatic C-H | Stretch |

| ~ 1600, 1475 | Aromatic C=C | Stretch |

| ~ 1000 - 1100 | C-Cl | Stretch |

| ~ 2850 - 2960 | C-H (methyl) | Stretch |

Disclaimer: The NMR and IR data presented are predicted and should be confirmed by experimental analysis upon synthesis of the compound. The proposed synthetic protocol is based on established chemical reactions for similar compounds and may require optimization.

References

Spectroscopic Profile of 1-Chloro-4,5-dimethyl-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-4,5-dimethyl-2-nitrobenzene (C₈H₈ClNO₂), a substituted nitrobenzene derivative of interest in chemical synthesis and drug discovery. Due to the limited availability of experimental spectra for this specific isomer, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to facilitate its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.89 | s | 1H | Ar-H |

| 7.21 | s | 1H | Ar-H |

| 2.35 | s | 3H | Ar-CH₃ |

| 2.28 | s | 3H | Ar-CH₃ |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 147.5 | C-NO₂ |

| 141.2 | C-CH₃ |

| 135.8 | C-CH₃ |

| 133.0 | C-Cl |

| 132.5 | Ar-C |

| 125.4 | Ar-C |

| 20.1 | Ar-CH₃ |

| 19.5 | Ar-CH₃ |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1590, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1525, 1345 | Strong | Asymmetric and symmetric N-O stretch (NO₂) |

| 1100-1000 | Strong | C-Cl stretch |

| 880-800 | Strong | C-H out-of-plane bend (aromatic) |

Note: This data is predicted based on characteristic functional group absorptions. Actual experimental values may vary.

Table 4: Mass Spectrometry (MS) Data

| m/z |

| 185 |

| 134 |

| 265852 |

Source: PubChem CID 555712[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution would then be transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width would be set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample could be prepared by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum would be recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow of spectroscopic analysis.

References

1-Chloro-4,5-dimethyl-2-nitrobenzene material safety data sheet (MSDS) information

Chemical Identification and Physical Properties

This section details the known and predicted physical and chemical properties of 1-Chloro-4,5-dimethyl-2-nitrobenzene.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Chloro-4,5-dimethylnitrobenzene | PubChem[1] |

| CAS Number | 52753-43-2 | Echemi[2] |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 185.61 g/mol | PubChem[1] |

| Appearance | Crystalline solid (predicted) | General Chemical Knowledge |

| Melting Point | 59 °C (predicted) | Echemi[2] |

| Boiling Point | Not available | |

| Density | 1.273 ± 0.06 g/cm³ (predicted) | Echemi[2] |

| Solubility | Insoluble in water (predicted); likely soluble in organic solvents. | General Chemical Knowledge |

Hazard Identification and Classification

Based on data for related chloronitrobenzene compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[6][7] The blood (formation of methemoglobin), liver, and kidneys are potential target organs.[6]

-

Carcinogenicity: Suspected of causing cancer.[7] The International Agency for Research on Cancer (IARC) has classified the related compound 1-chloro-4-nitrobenzene as possibly carcinogenic to humans (Group 2B).[8]

-

Mutagenicity: Suspected of causing genetic defects.[7]

-

Skin and Eye Irritation: May cause skin and eye irritation.[4]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]

GHS Hazard Pictograms (Anticipated):

GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard)

Signal Word (Anticipated): Danger

Experimental Protocols and Safe Handling

Given the lack of specific experimental data for this compound, a stringent set of standard operating procedures is mandatory.

Risk Assessment Workflow

Before any experiment, a thorough risk assessment must be conducted. The following workflow should be implemented:

Caption: Risk assessment workflow for handling hazardous chemicals.

Engineering Controls

-

All work with solid or solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial. The following should be considered the minimum requirement:

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use.[3][5] | Prevents skin absorption, which is a likely route of toxic exposure.[3][4] |

| Eye Protection | Chemical safety goggles and a face shield.[4][9] | Protects against splashes and airborne particles. |

| Skin and Body | A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | Provides a barrier against accidental spills. |

| Respiratory | A NIOSH-approved respirator may be required for certain operations (e.g., handling large quantities, cleaning spills).[9] | Protects against inhalation of toxic dust or aerosols.[4] |

Handling and Storage

-

Handling: Avoid creating dust.[4] Use in a well-ventilated area.[3] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.[4] Store locked up in a designated area for toxic chemicals.

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

Exposure Response Protocol

Caption: General emergency response for chemical exposure.

-

In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[9]

-

In case of eye contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazards from combustion: Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[9]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection.[9] Avoid dust formation.[4]

-

Environmental precautions: Prevent the substance from entering drains or waterways.[4]

-

Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

Toxicological Information

Detailed toxicological studies on this compound are not available. The information below is based on data from analogous chloronitrobenzenes and should be treated with caution.

| Metric | Value (for analogous compounds) | Species | Route | Source |

| LD50 Oral | 144 - 560 mg/kg (1-chloro-2-nitrobenzene) | Rat | Oral | OECD SIDS[10] |

| LD50 Dermal | 750 mg/kg (male, 1-chloro-4-nitrobenzene) | Rat | Dermal | OECD SIDS[11] |

| LC50 Inhalation | 3200 mg/m³ (1-chloro-2-nitrobenzene) | Rat | Inhalation | OECD SIDS[10] |

Key Toxicological Effects of Analogs:

-

Methemoglobinemia: A primary effect of chloronitrobenzenes is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen, leading to cyanosis (bluish skin), headache, dizziness, and weakness.[4][6]

-

Carcinogenicity: Long-term exposure to 1-chloro-4-nitrobenzene has been shown to cause vascular tumors in mice.[12]

-

Genotoxicity: Evidence suggests that related compounds can cause DNA damage and chromosomal aberrations in vitro.[12]

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.[4] All disposal practices must be in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[4] Contaminated packaging should be treated as hazardous waste.[4]

References

- 1. This compound | C8H8ClNO2 | CID 555712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. lobachemie.com [lobachemie.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 7. westliberty.edu [westliberty.edu]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide on the Reactivity Profile of 1-Chloro-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1-Chloro-4,5-dimethyl-2-nitrobenzene. The document details its synthesis, physical and spectroscopic properties, and reactivity in key organic transformations, with a particular focus on nucleophilic aromatic substitution. Experimental protocols for its synthesis and potential reactions are provided, alongside a discussion of the potential biological significance of its derivatives in the context of drug discovery.

Introduction

This compound is a substituted aromatic compound featuring a chlorine atom, two methyl groups, and a nitro group attached to a benzene ring. The relative positions of these functional groups, particularly the ortho-nitro group to the chlorine atom, significantly influence the molecule's reactivity. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making the chlorine atom a labile leaving group. This reactivity profile makes this compound a potentially valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed understanding of its chemical behavior to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and computed spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 52753-43-2 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | Predicted: Solid | |

| Melting Point | Predicted: 59 °C | [2] |

| Boiling Point | Predicted: Decomposes | |

| Density | Predicted: 1.273 g/cm³ | [2] |

| ¹H NMR (Predicted) | Singlet ~2.3 ppm (6H, 2xCH₃), Multiplets ~7.2-7.8 ppm (2H, Ar-H) | |

| ¹³C NMR (Predicted) | Peaks around 20 ppm (CH₃), 125-140 ppm (Ar-C), ~150 ppm (C-NO₂) |

Synthesis of this compound

The most plausible synthetic route to this compound is via a Sandmeyer reaction starting from 4,5-dimethyl-2-nitroaniline.[3] This multi-step synthesis is outlined below.

Synthesis of 4,5-Dimethyl-2-nitroaniline

The precursor, 4,5-dimethyl-2-nitroaniline, can be synthesized by the nitration of 3,4-dimethylaniline. The amino group is first protected by acetylation to form 3,4-dimethylacetanilide, which is then nitrated. The directing effect of the acetylamino and methyl groups favors the introduction of the nitro group at the 2-position. Subsequent hydrolysis of the acetamide yields the desired 4,5-dimethyl-2-nitroaniline.

dot

Sandmeyer Reaction to Yield this compound

The Sandmeyer reaction involves the diazotization of the primary aromatic amine, 4,5-dimethyl-2-nitroaniline, followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.

dot

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4,5-Dimethyl-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Diazotization: In a flask, dissolve a specific amount of 4,5-dimethyl-2-nitroaniline in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper. Continue stirring at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid. To this, slowly add the freshly prepared diazonium salt solution, ensuring the temperature is controlled. Nitrogen gas will evolve. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient as the eluent.

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the nitro group located at the ortho position. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction through resonance, thereby lowering the activation energy of the substitution. The two methyl groups, being weakly electron-donating, have a minor deactivating effect but do not significantly hinder the reaction.

Common nucleophiles that can displace the chloride include:

-

Alkoxides (e.g., sodium methoxide, sodium ethoxide) to form the corresponding ethers.

-

Amines (primary and secondary) to yield substituted anilines.

-

Thiols to produce thioethers.

dot

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form 3-chloro-4,5-dimethylaniline. This transformation is crucial for further functionalization and is typically achieved using reducing agents such as:

-

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.

-

Iron powder in acidic medium.

This reduction opens up avenues for the synthesis of a variety of derivatives, including amides, sulfonamides, and for participation in diazotization-coupling reactions.

Electrophilic Aromatic Substitution

Due to the presence of the strongly deactivating nitro group, electrophilic aromatic substitution on the ring of this compound is generally disfavored and would require harsh reaction conditions.

Experimental Protocols for Key Reactions

Protocol for Kinetic Study of Nucleophilic Aromatic Substitution

This protocol provides a general framework for studying the kinetics of the reaction of this compound with a nucleophile, using a model system like 2,4-dinitrochlorobenzene as a reference.[4][5][6][7]

Objective: To determine the second-order rate constant for the reaction.

Materials:

-

This compound

-

Nucleophile (e.g., piperidine, sodium methoxide)

-

Anhydrous solvent (e.g., DMSO, acetonitrile)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile in the selected anhydrous solvent to known concentrations.

-

Kinetic Runs: The reaction is typically carried out under pseudo-first-order conditions with the nucleophile in large excess (at least 10-fold).

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the formation of the product, which often has a different UV-Vis absorption spectrum from the starting material. The reaction is initiated by mixing the pre-thermostatted reactant solutions directly in the cuvette.

-

Data Analysis: The absorbance data is used to calculate the concentration of the product over time. A plot of ln([Substrate]₀/[Substrate]t) versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile.

Conclusion

This compound is a reactive aromatic compound with significant potential as a synthetic intermediate. Its reactivity is dominated by the activated chlorine atom, which readily undergoes nucleophilic aromatic substitution, and the reducible nitro group. The synthetic accessibility of this compound via the Sandmeyer reaction of 4,5-dimethyl-2-nitroaniline, coupled with the diverse reactivity of its functional groups, makes it a valuable tool for the construction of complex molecular architectures. The derivatives of this compound, particularly the corresponding aniline, hold promise for the development of new therapeutic agents, warranting further investigation by researchers in the field of drug discovery. This guide provides the foundational knowledge and experimental frameworks necessary to explore the full potential of this compound in chemical synthesis and medicinal chemistry.

References

- 1. This compound | C8H8ClNO2 | CID 555712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Physical properties like melting and boiling points of 1-Chloro-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1-Chloro-4,5-dimethyl-2-nitrobenzene, a key chemical intermediate. Due to the specificity of this isomer, publicly available data is limited. This document compiles the available information and presents a plausible synthetic route and general experimental methodologies relevant to its characterization.

Core Physical Properties

The physical properties of a compound are crucial for its handling, purification, and use in synthetic procedures. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 185.61 g/mol | ECHEMI[2] |

| Melting Point | 59 °C | ECHEMI[2] |

| Boiling Point | Data not available | |

| Density (predicted) | 1.273±0.06 g/cm³ | ECHEMI[2] |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the public literature, standard laboratory methods are applicable.

Melting Point Determination

A standard method for determining the melting point of a crystalline solid like this compound involves using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure substance.

Boiling Point Determination

The boiling point of a liquid is determined at a specific atmospheric pressure. Since a literature value for the boiling point of this compound is unavailable, a standard laboratory procedure would be employed for its determination, likely under reduced pressure to prevent decomposition at high temperatures.

Methodology (Distillation):

-

The compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor that distills is measured by a thermometer.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure of the gas above it. For distillation under reduced pressure, a vacuum pump is connected to the apparatus.

Proposed Synthesis of this compound

A plausible and common method for the synthesis of aryl chlorides from aryl amines is the Sandmeyer reaction. The proposed synthesis of this compound would start from 4,5-dimethyl-2-nitroaniline.

Reaction Scheme:

4,5-dimethyl-2-nitroaniline → this compound

Detailed Protocol:

-

Diazotization: 4,5-dimethyl-2-nitroaniline is dissolved in a cooled aqueous solution of a strong acid, typically hydrochloric acid. An aqueous solution of sodium nitrite is then added slowly while maintaining a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The diazonium group is replaced by a chlorine atom, leading to the formation of this compound, with the evolution of nitrogen gas.

-

Workup and Purification: The reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by a suitable technique such as recrystallization or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via the Sandmeyer reaction.

References

An In-depth Technical Guide: 1-Chloro-4,5-dimethyl-2-nitrobenzene

This technical guide provides a comprehensive overview of 1-Chloro-4,5-dimethyl-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, a representative synthesis protocol, and logical diagrams illustrating its characteristics and synthesis workflow.

Chemical Identity and Synonyms

The formal identification and alternative names for this compound are crucial for accurate database searches and literature review.

-

IUPAC Name: The systematically generated and internationally recognized name for this compound is This compound .[1]

-

Synonyms: An alternative name used to identify this compound is 2-Chloro-4,5-dimethylnitrobenzene .[1]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 52753-43-2 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [1][3][4][5] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Exact Mass | 185.0243562 Da | [1][2] |

| Melting Point | 59 °C | [2] |

| Density | 1.273±0.06 g/cm³ (Predicted) | [2] |

| Topological Polar Surface Area | 45.8 Ų | [1][2] |

| XLogP3 | 3.1 | [1][2] |

| Complexity | 180 | [1][2] |

Representative Experimental Protocol: Synthesis

Objective: To synthesize 1-chloro-2,4-dimethyl-5-nitrobenzene from 2,4-dimethyl-5-nitroaniline.

Materials:

-

2,4-dimethyl-5-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Cuprous Chloride (CuCl)

-

Water (H₂O)

-

Ethyl Acetate

-

Potassium Carbonate (K₂CO₃)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Diazotization: A solution of 2,4-dimethyl-5-nitroaniline (1.00 eq) in concentrated hydrochloric acid is prepared and cooled to 0°C in an ice bath.[6]

-

A solution of sodium nitrite (1.00 eq) in water is added slowly to the cooled aniline solution while maintaining the temperature at 0°C.[6]

-

The reaction mixture is stirred at 0°C for 1 hour to ensure the complete formation of the diazonium salt.[6]

-

Sandmeyer Reaction: Cuprous chloride (1.60 eq) is then added to the reaction mixture at 0°C.[6]

-

The mixture is allowed to warm to 20°C and stirred for 11 hours.[6]

-

Work-up and Purification: Water is added to the reaction mixture, and the pH is adjusted to 7 with potassium carbonate.[6]

-

The aqueous mixture is extracted three times with ethyl acetate.[6]

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.[6]

-

The resulting residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield the final product, 1-chloro-2,4-dimethyl-5-nitrobenzene, as a yellow solid.[6]

Visualizations

The following diagrams provide a visual representation of the compound's identity and a generalized synthesis workflow.

Caption: Logical map of chemical identifiers for this compound.

Caption: General workflow for the synthesis of a chlorodimethylnitrobenzene via Sandmeyer reaction.

Applications and Safety Considerations

Chlorinated nitroaromatic compounds, such as this compound, are primarily utilized as intermediates in the synthesis of more complex molecules, including dyes, pesticides, and pharmaceuticals.[7] Their versatile chemical structure allows for further functionalization.

Safety: Data specific to this compound is limited. However, related chloronitrobenzene compounds are known to be toxic. For instance, 1-chloro-4-nitrobenzene is toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[8][9] It can also cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7] Given the structural similarity, it is prudent to handle this compound with extreme caution, using appropriate personal protective equipment (PPE) and working in a well-ventilated area.

References

- 1. This compound | C8H8ClNO2 | CID 555712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 52753-43-2 | 4754-5-21 | MDL MFCD00182458 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound, TECH [m.chemicalbook.com]

- 6. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cpachem.com [cpachem.com]

Molecular formula and weight of 1-Chloro-4,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-4,5-dimethyl-2-nitrobenzene. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also includes information on closely related analogs to offer insights into its potential synthesis and applications in research and drug development.

Chemical Identity and Physical Properties

This compound, also known as 2-Chloro-4,5-dimethylnitrobenzene, is a substituted nitroaromatic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| CAS Number | 52753-43-2 | [1][2][3][4] |

| Melting Point | 59 °C | [2] |

| Predicted Density | 1.273±0.06 g/cm³ | [2] |

| Synonyms | 2-Chloro-4,5-dimethylnitrobenzene | [1] |

Spectroscopic Data

Synthesis Protocols

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, the synthesis of structurally similar compounds, such as its isomers, provides a likely synthetic route. A common method for the preparation of chlorinated and nitrated aromatic compounds is through electrophilic aromatic substitution reactions.

Below is a representative experimental protocol for the synthesis of a related isomer, 1-chloro-2,4-dimethyl-5-nitro-benzene, which could likely be adapted for the synthesis of the target molecule, likely starting from 1-chloro-3,4-dimethylbenzene.

Experimental Protocol: Synthesis of 1-chloro-2,4-dimethyl-5-nitro-benzene (Analog) [5]

-

Starting Material: 2,4-dimethyl-5-nitroaniline

-

Reagents: Concentrated hydrochloric acid, sodium nitrite, cuprous chloride, water, potassium carbonate, ethyl acetate, brine, sodium sulfate.

-

Procedure:

-

A solution of 2,4-dimethyl-5-nitroaniline (1.00 eq) in concentrated hydrochloric acid is cooled to 0°C.

-

A solution of sodium nitrite (1.00 eq) in water is added at 0°C, and the reaction is stirred for 1 hour.

-

Cuprous chloride (1.60 eq) is then added at 0°C.

-

The reaction mixture is stirred at 20°C for 11 hours.

-

Water is added, and the pH is adjusted to 7 with potassium carbonate.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to yield the final product.

-

A generalized workflow for the synthesis of a chlorodimethylnitrobenzene from a corresponding aniline precursor is depicted in the following diagram.

Caption: Generalized workflow for the synthesis of a chlorodimethylnitrobenzene via a Sandmeyer reaction.

Role in Medicinal Chemistry and Drug Development

While there is no specific information on the application of this compound in drug development, nitroaromatic compounds are widely recognized as important intermediates in the synthesis of pharmaceuticals.[6][7] The nitro group is a versatile functional group that can be readily reduced to an amino group, a key component in a vast array of biologically active molecules.[8]

The general significance of substituted nitrobenzenes in medicinal chemistry can be summarized as follows:

-

Building Blocks for Active Pharmaceutical Ingredients (APIs): They serve as precursors for the synthesis of more complex molecules with therapeutic properties.[6]

-

Modulation of Reactivity: The presence of the nitro group, along with other substituents on the aromatic ring, influences the electronic properties and reactivity of the molecule, allowing for diverse chemical transformations.

-

Bioisosteric Replacement: In some cases, the nitro group can act as a bioisostere for other functional groups, helping to modulate the pharmacological profile of a drug candidate.

-

Prodrug Strategies: The nitro group can be incorporated into prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors.[9][10]

The potential logical flow from a simple nitroaromatic compound to a potential drug candidate is illustrated below.

Caption: Logical progression from a nitroaromatic starting material to a potential drug candidate.

Biological Activity and Signaling Pathways

There is no available information in the reviewed scientific literature regarding the specific biological activity or any associated signaling pathways for this compound. Research on related nitroaromatic compounds suggests that their biological effects can be diverse and are highly dependent on the specific substitution pattern on the benzene ring.[9][10] Any investigation into the biological effects of this compound would require de novo experimental studies.

Conclusion

This compound is a well-defined chemical entity with known physical properties. While specific experimental data regarding its synthesis, spectroscopy, and biological applications are scarce, its structural features suggest it could be a useful intermediate in synthetic and medicinal chemistry. Researchers interested in this compound should consider the methodologies used for its isomers as a starting point for their investigations and would need to conduct thorough characterization and biological evaluation to explore its potential.

References

- 1. This compound | C8H8ClNO2 | CID 555712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 52753-43-2 | 4754-5-21 | MDL MFCD00182458 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. svedbergopen.com [svedbergopen.com]

Methodological & Application

Synthetic Routes to 1-Chloro-4,5-dimethyl-2-nitrobenzene: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 1-Chloro-4,5-dimethyl-2-nitrobenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals. These protocols are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to two primary synthetic pathways.

Introduction

This compound is a substituted nitroaromatic compound with significant potential as a building block in organic synthesis. The strategic placement of the chloro, dimethyl, and nitro functionalities on the benzene ring makes it a versatile precursor for the synthesis of more complex molecules, including bioactive compounds and functional materials. This document outlines two principal synthetic routes: a regioselective Sandmeyer reaction starting from 4,5-dimethyl-2-nitroaniline and the direct nitration of 4-chloro-1,2-dimethylbenzene.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

| Parameter | Route 1: Sandmeyer Reaction | Route 2: Nitration of 4-chloro-1,2-dimethylbenzene |

| Starting Material | 4,5-Dimethyl-2-nitroaniline | 4-Chloro-1,2-dimethylbenzene |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | Nitric acid, Sulfuric acid |

| Reaction Type | Diazotization followed by Sandmeyer reaction | Electrophilic Aromatic Substitution |

| Regioselectivity | High (specific to the position of the amino group) | Moderate to Low (yields a mixture of isomers) |

| Typical Yield | 60-70% (estimated based on similar reactions) | Variable (highly dependent on reaction conditions and purification) |

| Purity of Crude Product | Generally high | Contains isomeric impurities requiring separation |

| Key Advantages | High regioselectivity, cleaner reaction profile. | Readily available starting material. |

| Key Disadvantages | Starting material may be less common. | Formation of multiple isomers, difficult purification. |

Mandatory Visualizations

Synthetic Pathways Overview

A diagram illustrating the two primary synthetic routes to this compound.

Experimental Workflow: Sandmeyer Reaction

A schematic of the experimental workflow for the Sandmeyer reaction route.

Experimental Protocols

Route 1: Synthesis via Sandmeyer Reaction of 4,5-Dimethyl-2-nitroaniline

This route is generally preferred due to its high regioselectivity, leading to a cleaner product profile and simplifying purification. The starting material, 4,5-dimethyl-2-nitroaniline, is commercially available.

Materials:

-

4,5-Dimethyl-2-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ice

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4,5-dimethyl-2-nitroaniline in concentrated hydrochloric acid (approximately 10 mL per gram of aniline).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate beaker, prepare a solution of 1.2 equivalents of copper(I) chloride in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the copper(I) chloride solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

-

Route 2: Synthesis via Nitration of 4-Chloro-1,2-dimethylbenzene

This route utilizes a more readily available starting material but typically results in a mixture of isomers, requiring careful purification. The directing effects of the chloro and methyl groups on the aromatic ring lead to the formation of multiple nitrated products.

Materials:

-

4-Chloro-1,2-dimethylbenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Preparation of Nitrating Mixture:

-

In a flask, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with stirring. Keep the mixture in the ice bath.

-

-

Nitration Reaction:

-

In a separate round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1,2-dimethylbenzene in a minimal amount of concentrated sulfuric acid.

-

Cool this solution to 0-5 °C in an ice bath with stirring.

-

Slowly add the cold nitrating mixture dropwise to the solution of 4-chloro-1,2-dimethylbenzene, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture over crushed ice with stirring. A precipitate of the crude product should form.

-

Filter the crude product and wash thoroughly with cold water until the washings are neutral.

-

Alternatively, the product can be extracted from the diluted acid mixture with dichloromethane.

-

Wash the organic extract with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The resulting crude product will be a mixture of isomers. Separation of the desired this compound from other isomers will require careful fractional crystallization or column chromatography.

-

Conclusion

Both the Sandmeyer reaction and direct nitration offer viable pathways to this compound. For applications requiring high purity and regioselectivity, the Sandmeyer reaction starting from 4,5-dimethyl-2-nitroaniline is the recommended route. The direct nitration of 4-chloro-1,2-dimethylbenzene provides an alternative, though challenges in isomer separation must be addressed. The detailed protocols and data presented herein are intended to facilitate the efficient and successful synthesis of this valuable chemical intermediate for a range of research and development applications.

Applications of 1-Chloro-4,5-dimethyl-2-nitrobenzene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4,5-dimethyl-2-nitrobenzene (CAS No. 52753-43-2) is a substituted nitroaromatic compound.[1][2] Like other chlorinated nitroaromatics, it is a valuable building block in organic synthesis. The presence of an electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a variety of functional groups, making it a useful intermediate in the synthesis of more complex molecules, including heterocycles and diaryl ethers, which are scaffolds of interest in medicinal chemistry and materials science.

Key Applications

The primary application of this compound in organic synthesis is its use as an electrophile in nucleophilic aromatic substitution reactions. The nitro group in the ortho position strongly activates the chlorine atom for displacement by a wide range of nucleophiles.

A key example of this application is the synthesis of substituted diaryl ethers. For instance, the reaction with substituted phenols, such as 2-nitrophenol, leads to the formation of diphenyl ether derivatives. These structures are present in a variety of biologically active compounds.

While specific, published protocols for many reactions involving this compound are not widely available, its reactivity can be inferred from similar, well-documented SNAr reactions on analogous compounds.

Data Presentation

Due to the limited availability of specific quantitative data for reactions of this compound, the following table presents representative data for a nucleophilic aromatic substitution reaction on a structurally similar substrate, methyl 4,5-dimethyl-2-nitrobenzoate, with various amine nucleophiles. This data is intended to provide an estimate of the potential reactivity and expected yields.

| Nucleophile (Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Piperidine | DMSO | 80 | 12 | 85 |

| Morpholine | DMSO | 80 | 12 | 82 |

| Benzylamine | DMSO | 100 | 24 | 75 |

This data is representative and based on reactions with a structurally similar compound. Actual results with this compound may vary.

Experimental Protocols

The following is a detailed, representative protocol for a nucleophilic aromatic substitution reaction between this compound and a phenolic nucleophile. This protocol is based on established procedures for similar SNAr reactions.

Protocol 1: Synthesis of 1-Chloro-4,5-dimethyl-2-(2-nitrophenoxy)benzene

Objective: To synthesize 1-chloro-4,5-dimethyl-2-(2-nitrophenoxy)benzene via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

2-Nitrophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) to the flask.

-

Add anhydrous dimethylformamide (DMF) to dissolve the starting materials.

-

Add 2-nitrophenol (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Expected Outcome:

The reaction is expected to yield the corresponding diphenyl ether. The yield and purity should be determined by standard analytical techniques (e.g., NMR, mass spectrometry).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) of this compound.

Caption: Experimental workflow for the synthesis and purification of a diphenyl ether derivative.

References

Application Notes and Protocols: 1-Chloro-4,5-dimethyl-2-nitrobenzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Chloro-4,5-dimethyl-2-nitrobenzene as a versatile chemical intermediate in organic synthesis. The protocols and data presented are intended to guide researchers in the development of novel compounds for pharmaceutical, agrochemical, and material science applications.

Introduction

This compound (CAS No. 52753-43-2) is an aromatic organic compound with the molecular formula C₈H₈ClNO₂. Its structure, featuring a chlorinated and nitrated benzene ring with two methyl substituents, makes it a valuable precursor for the synthesis of a variety of more complex molecules. The presence of the electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution, a key reaction in the construction of diverse molecular frameworks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 52753-43-2 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | Pale yellow solid (typical) |

| Melting Point | Not widely reported, requires experimental determination |

| Boiling Point | Not widely reported, requires experimental determination |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Applications in Chemical Synthesis

This compound is primarily utilized as a building block in the synthesis of substituted anilines and phenazine derivatives. These downstream products are important intermediates in the discovery and development of new pharmaceuticals and other functional materials.

Synthesis of Substituted Anilines via Nucleophilic Aromatic Substitution

The activated chlorine atom in this compound readily undergoes nucleophilic aromatic substitution with various amines. A key application is the synthesis of N-aryl-2,3-dimethyl-6-nitroanilines, which can be further functionalized. A common method for this transformation is the Ullmann condensation or the related Goldberg reaction, which involves a copper-catalyzed C-N bond formation.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2,3-dimethyl-6-nitroaniline Derivatives

This protocol describes a general procedure for the copper-catalyzed amination of this compound with a primary or secondary amine.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of N-Aryl-2,3-dimethyl-6-nitroaniline derivatives.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Notes |

| This compound | 52753-43-2 | C₈H₈ClNO₂ | Starting material |

| Amine (e.g., Aniline) | Varies | Varies | Nucleophile |

| Copper(I) Iodide (CuI) | 7681-65-4 | CuI | Catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Solvent |

Procedure:

-

To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-2,3-dimethyl-6-nitroaniline derivative.

Expected Outcome:

The reaction is expected to yield the corresponding N-substituted-2,3-dimethyl-6-nitroaniline. The yield will vary depending on the specific amine used and the optimization of reaction conditions.

Reduction of the Nitro Group